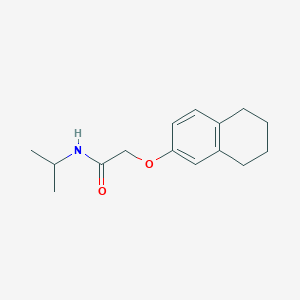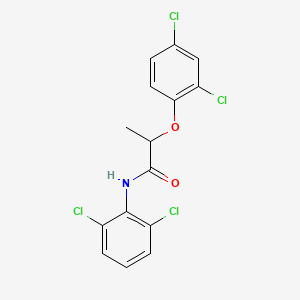
N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as THN-α or TAN-67, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of compounds known as α-naphthylmethylamines and is structurally related to the opioid receptor antagonist naltrexone. THN-α has been shown to have a unique pharmacological profile, which makes it a promising candidate for the development of novel therapeutics.
作用機序
N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα acts as a mu-opioid receptor antagonist, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of pain perception and the reduction of opioid-induced side effects such as respiratory depression and addiction.
Biochemical and Physiological Effects
N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of acute and chronic pain. N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα also has the potential to reduce opioid-induced side effects such as respiratory depression and addiction. Additionally, N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory conditions.
実験室実験の利点と制限
N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced on a large scale and is readily available for research purposes. Additionally, N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα has a unique pharmacological profile, which makes it a promising candidate for the development of novel therapeutics. However, there are also limitations to the use of N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties.
将来の方向性
There are a number of future directions for research on N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα. One potential avenue of research is the development of novel therapeutics based on N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα. It has the potential to be used as a pain management tool with reduced side effects compared to traditional opioids. Additionally, further research is needed to fully understand the mechanism of action of N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα and its potential applications in the treatment of inflammatory conditions. Finally, N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα may have potential applications in the treatment of addiction and withdrawal, and further research is needed to explore this possibility.
合成法
The synthesis of N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα involves the reaction of 2-naphthol with isopropylamine in the presence of acetic anhydride. This reaction results in the formation of N-isopropyl-2-(2-naphthoxy)acetamide, which is then converted to N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα by hydrogenation using palladium on charcoal as a catalyst. The synthesis of N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα is relatively straightforward and can be performed on a large scale, making it a viable option for further research and development.
科学的研究の応用
N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain perception. N-isopropyl-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamideα has also been shown to have a unique pharmacological profile, which makes it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
N-propan-2-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16-15(17)10-18-14-8-7-12-5-3-4-6-13(12)9-14/h7-9,11H,3-6,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALQESWIVRSIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)

![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)

![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315946.png)